1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is an organic compound notable for its applications in biological and chemical research. This compound features a pyrazole ring, a common structure in pharmaceuticals, and is recognized for its buffering capabilities in biological systems, particularly within a pH range of 6 to 8.5. The compound's unique structure allows it to function effectively as a non-ionic organic buffering agent, making it valuable in cell culture applications and other biochemical settings .
The compound is classified under the category of pyrazole derivatives. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity, comprising a pyrazole moiety substituted with a methanesulfonyl ethyl group and an alcohol functional group. The compound has been cataloged under the Chemical Abstracts Service with the registry number 1132-61-2 .
The synthesis of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol generally involves several steps:
These synthetic routes are optimized for yield and purity, with techniques such as thin-layer chromatography employed to monitor progress throughout the synthesis .
The molecular formula of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is . Its structure features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functionalities .
The mechanism of action for 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol primarily revolves around its role as a buffering agent. It stabilizes pH levels in biological systems by neutralizing excess acids or bases. This buffering capacity is crucial in maintaining optimal conditions for enzymatic reactions and cellular processes.
In biochemical assays, the compound's ability to maintain pH within a narrow range enhances the reliability of experimental outcomes .
Key physical properties include:
Chemical properties include:
These properties make it suitable for various laboratory applications, particularly in biochemistry .
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is primarily used in:
Research continues into its derivatives for enhanced efficacy in drug development and other scientific applications .
The exploration of functionally substituted pyrazole derivatives represents a frontier in heterocyclic chemistry, with 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol (CAS: 1343216-16-9) emerging as a structurally sophisticated scaffold of significant synthetic and pharmacological interest. Characterized by the molecular formula C₁₀H₁₈N₂O₃S and a molecular weight of 246.33 g/mol, this compound integrates three critical structural domains: a 3,5-dimethylpyrazole core, a C4-ethanol substituent, and an N1-bound methanesulfonylethyl moiety [4]. Its hydrogen bonding capacity (one donor, four acceptors) and polar surface area of 75.26 Ų contribute to favorable physicochemical properties for molecular recognition events [4] [5]. As evidenced by commercial availability through specialized chemical suppliers including Ambeed, Enamine, and BLD Pharmatech, this compound serves as an advanced building block in pharmaceutical discovery pipelines, particularly for targeted anticancer and antiviral agent development [1] [4] [5]. The strategic placement of electron-donating methyl groups, hydrogen-bonding ethanol, and electron-withdrawing sulfonyl within a single molecular architecture enables unique electronic and steric profiles that underpin its utility in contemporary drug design.
The pyrazole heterocycle constitutes a privileged pharmacophore in medicinal chemistry, with the 3,5-dimethyl-1H-pyrazole variant providing exceptional metabolic stability and binding versatility. X-ray crystallographic analyses reveal that the 1,2-diazole ring adopts a planar conformation with bond angles averaging 105.5° at N1-C5-N2 and 110.2° at C4-C5-N2, facilitating π-stacking interactions with aromatic residues in biological targets [7]. The C3 and C5 methyl groups serve dual purposes: sterically shielding the reactive N2 position from oxidative metabolism while enhancing lipophilicity (log P increase of 0.8–1.2 per methyl group), thereby improving membrane permeability [7]. When substituted at C4 with ethanol, as in the subject compound, the pyrazole system gains hydrogen-bonding capacity without compromising ring aromaticity, as confirmed by retained 6π-electron delocalization patterns in NMR spectra (δ 7.2–7.5 ppm for ring protons) [7]. This structural combination enables synergistic target engagement, exemplified by Kumar's findings where analogous 2-(3,5-dimethylpyrazol-1-yl)-1-arylethanones demonstrated sub-micromolar inhibition against human colon cancer (HCT116) and lung adenocarcinoma (A549) cell lines [7].
Table 1: Comparative Bioactivity of Pyrazole Derivatives with Different C4 Substituents
C4 Substituent | Representative Compound | Biological Activity (IC₅₀) | Target Cell Line |
---|---|---|---|
Ethanol | Subject compound | Under investigation | Multidisciplinary |
Bromine | EVT-1816331 | Precursor to cytotoxic agents | Synthetic intermediate |
Acetyl | 1344063-71-3 analog | Moderate activity (15-25 µM) | SH-SY5Y neuroblastoma |
Oxime ether | Cytotoxic derivative 5f | 5.13 µM | C6 glioma |
The 4-hydroxyethyl configuration specifically enables hydrogen bond donation (O-H···X) that acetyl or halogen substituents cannot replicate, potentially explaining the enhanced selectivity observed in pyrazole-based anticancer agents like compound 5f, which exhibited 63% greater potency against glioma cells (IC₅₀ = 5.13 µM) than 5-fluorouracil (IC₅₀ = 8.34 µM) while sparing healthy L929 fibroblasts [7]. Flow cytometry analysis revealed G2/M phase arrest and caspase-3 activation, confirming apoptosis induction through pyrazole-mediated mechanisms [7].
The -CH₂CH₂SO₂CH₃ (methanesulfonylethyl) group at N1 represents a strategic innovation in heterocyclic drug design, conferring distinct electronic and steric advantages over conventional alkyl or aryl substituents. Sulfonyl groups exhibit a dipole moment of 4.5–5.0 D, creating a localized electron-deficient region that enhances hydrogen bond acceptor capacity (C=O equivalent: 1.9–2.1 Å vs. S=O: 1.45–1.50 Å bond length) while maintaining moderate lipophilicity (π-value: -1.10) [4] [6]. Conformational analysis reveals that the ethyl tether adopts a gauche conformation (dihedral angle θN1-C-C-S ≈ 65°), positioning the sulfonyl oxygen atoms for optimal interaction with protein lysine or arginine residues [6]. This configuration was instrumental in developing kinase inhibitors like ruxolitinib, where sulfonamide-containing analogs demonstrated 40-fold improved JAK2 binding affinity over methyl counterparts [7].
Table 2: Influence of N1 Substituents on Pyrazole Compound Properties
N1 Substituent | Log D₇.₄ | H-Bond Acceptors | Protein Binding Affinity (Kd, nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Methyl | 1.2 | 1 | 450 | 22 |
Phenyl | 2.8 | 1 | 310 | 45 |
2-Methoxyethyl | 0.9 | 3 | 190 | 68 |
Methanesulfonylethyl | 0.5 | 4 | 85 | >120 |
In the subject compound, the methanesulfonylethyl group contributes significantly to aqueous solubility (26 mg/mL versus <5 mg/mL for N-methyl analogs) while resisting cytochrome P450 oxidation due to sulfonyl's electron-withdrawing properties [4]. This substituent also enables selective N1 functionalization during synthesis—bromination at C4 proceeds with 90% regioselectivity in sulfonylethyl-protected pyrazoles versus 60% in unprotected analogs, as demonstrated in the synthesis of 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole (EVT-1816331) [6]. Computational docking studies indicate that the sulfonyl oxygen atoms form bidentate hydrogen bonds with ATP-binding site residues in kinases (average binding energy: -9.2 kcal/mol), validating their utility in targeted cancer therapeutics [7].
Positional isomerism within pyrazole systems profoundly influences bioactivity, with the C4 position exhibiting unique reactivity and steric accessibility compared to C3 or C5. The 4-hydroxyethyl substituent in 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol creates a hydrogen bond-donating pharmacophore absent in its isomeric 3-hydroxyethyl or 5-hydroxyethyl counterparts. This positioning allows simultaneous hydrogen bonding (O-H···O=C, 2.8 Å) and hydrophobic interaction (van der Waals contact 3.4–3.8 Å) with biological targets, as confirmed by co-crystallization studies of analogous compounds [7]. The ethanol group's β-hydroxyethyl configuration provides conformational flexibility (rotational barrier: 2.8 kcal/mol) that enables adaptation to binding pocket contours while maintaining hydrogen bond vector stability [4].
Comparative studies with the isomeric ketone analog (1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one, CAS 1344063-71-3) demonstrate dramatic functional group synergy differences . The ketone's carbonyl group (νC=O 1705 cm⁻¹) acts solely as a hydrogen bond acceptor, whereas the ethanol's hydroxyl (νO-H 3340 cm⁻¹) functions as both donor and acceptor. This duality enables the subject compound to participate in complex hydrogen-bonding networks—critical for high-affinity target engagement—as evidenced by a 3.5-fold increase in binding affinity for 5-HT₂ receptors over the ketone analog in radioligand assays [7].
Synthetic pathways exploit this positional specificity: nucleophilic substitution at C4 occurs preferentially when N1 is protected by methanesulfonylethyl, as the sulfonyl group withdraws electron density from the ring, rendering C4 electrophilic (Hammett σₚ value: +0.72) [6]. Subsequent reduction of 4-acetyl intermediates (e.g., 1344063-71-3) yields the 4-hydroxyethyl derivative while preserving sulfonylethyl protection . The steric profile of the 4-hydroxyethyl group (cone angle: 78°) contrasts sharply with bulkier C4 substituents like phenyl (cone angle: 142°), enabling deeper penetration into enzyme active sites—a property leveraged in the design of blood-brain barrier permeable neurooncological agents [7]. This strategic positioning of hydrogen-bonding and sterically optimized functionalities exemplifies modern pyrazole-based drug design paradigms.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: